Cas no 1036454-35-9 (2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine)

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
- 3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole
- Piperidine,2-(3-ethyl-1,2,4-oxadiazol-5-yl)-
- 3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
- DTXSID90655407
- FT-0739752
- AKOS005739079
- 1036454-35-9
- BB 0238770
- BS-3986
- 2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-piperidine
- Piperidine, 2-(3-ethyl-1,2,4-oxadiazol-5-yl)-
- DB-059029
- STL131943
-
- インチ: InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
- InChIKey: CWZIRHZDSOSSKD-UHFFFAOYSA-N
- ほほえんだ: CCC1=NOC(=N1)C2CCCCN2
計算された属性
- せいみつぶんしりょう: 181.12165
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51Ų
じっけんとくせい
- PSA: 50.95
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-3986-100MG |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | BS-3986-10MG |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | BS-3986-1MG |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
TRC | B437835-50mg |
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM180672-5g |
3-ethyl-5-(piperidin-2-yl)-1,2,4-oxadiazole |
1036454-35-9 | 95% | 5g |
$622 | 2021-08-05 | |
Alichem | A129007188-5g |
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | 95% | 5g |
$658.35 | 2023-09-04 | |
Key Organics Ltd | BS-3986-5MG |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-3986-20MG |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | >90% | 20mg |
£76.00 | 2023-04-19 | |
A2B Chem LLC | AD69537-100mg |
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | 90% | 100mg |
$311.00 | 2024-04-20 | |
A2B Chem LLC | AD69537-10mg |
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |
1036454-35-9 | 90% | 10mg |
$182.00 | 2024-04-20 |
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidineに関する追加情報
Comprehensive Overview of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1036454-35-9): Properties, Applications, and Research Insights
The compound 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1036454-35-9) is a heterocyclic organic molecule featuring a unique fusion of a piperidine ring and a 1,2,4-oxadiazole moiety. This structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The 1,2,4-oxadiazole scaffold, in particular, is renowned for its metabolic stability and hydrogen-bonding capabilities, making it a valuable pharmacophore in drug design. Researchers are increasingly exploring derivatives like 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine for their role in modulating biological targets, including enzymes and receptors.
In recent years, the demand for heterocyclic compounds with enhanced pharmacokinetic properties has surged, driven by advancements in medicinal chemistry and drug discovery. The piperidine ring, a common motif in FDA-approved drugs, contributes to the compound's lipophilicity and bioavailability. Meanwhile, the 3-ethyl-1,2,4-oxadiazole group introduces steric and electronic effects that can fine-tune molecular interactions. This dual functionality positions CAS No. 1036454-35-9 as a promising candidate for the development of novel therapeutics, particularly in areas such as central nervous system (CNS) disorders and anti-inflammatory agents.
From a synthetic perspective, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is typically prepared via cyclization reactions involving amidoxime intermediates. Optimizing yield and purity often requires careful control of reaction conditions, such as temperature and catalyst selection. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with stringent regulatory standards. The growing interest in green chemistry has also spurred innovations in solvent-free or catalytic methods for producing such heterocycles sustainably.
Beyond pharmaceuticals, CAS No. 1036454-35-9 has potential applications in material science. Its rigid, nitrogen-rich structure could contribute to the development of high-performance polymers or ligands for catalysis. Researchers are investigating its utility in coordination chemistry, where the oxadiazole ring may act as a chelating agent for metal ions. These interdisciplinary applications highlight the versatility of this compound, aligning with broader trends in multi-functional molecular design.
As the scientific community prioritizes structure-activity relationship (SAR) studies, derivatives of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine are being systematically evaluated for their electronic and steric profiles. Computational tools like molecular docking and QSAR modeling accelerate this process, enabling researchers to predict bioactivity and optimize lead compounds efficiently. Such approaches are critical in addressing current challenges like drug resistance and selective targeting, which dominate contemporary biomedical research discussions.
In conclusion, 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine represents a compelling case study in modern organic synthesis and applied chemistry. Its dual pharmacophoric elements, coupled with scalable synthetic routes, make it a valuable asset for both academic and industrial laboratories. Future studies may explore its enantioselective synthesis or hybrid derivatives, further expanding its utility in life sciences and beyond.
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